3-Methyl-1-phenylpiperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-methyl-1-phenylpiperidin-4-one |
InChI |
InChI=1S/C12H15NO/c1-10-9-13(8-7-12(10)14)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
CAJDWFSHFLLTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 1 Phenylpiperidin 4 One and Its Key Derivatives
Direct Synthesis Approaches to the 3-Methyl-1-phenylpiperidin-4-one Core
The formation of the fundamental this compound structure relies on several key reaction types that assemble the piperidin-4-one ring and introduce the necessary substituents.
Mannich Condensation Reactions in Piperidin-4-one Synthesis
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. wikipedia.org This three-component condensation involves an amine, an aldehyde, and a ketone with an enolizable α-proton. In the context of this compound, this would typically involve a primary amine (aniline), an aldehyde, and a ketone. The reaction proceeds through the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org
Historically, the synthesis of 2,6-diphenylpiperidin-4-ones was elegantly developed using a method based on the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com This approach highlights the versatility of the Mannich reaction in constructing the piperidone core. chemrevlett.comacs.org More specifically, the synthesis of substituted 4-piperidones can be achieved through the Mannich condensation reaction between substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.com
A general method for assembling multi-substituted chiral piperidines has been developed, inspired by the biosynthesis of piperidine (B6355638) natural products. This involves a stereoselective three-component vinylogous Mannich-type reaction. rsc.org
Cyclization Reactions for Piperidin-4-one Ring Formation
Cyclization reactions are fundamental to forming the heterocyclic piperidin-4-one ring. One of the most widely used methods is the Dieckmann cyclization of aminodicarboxylate esters. acs.org Another significant approach involves the intramolecular Aldol (B89426) condensation. ijpcsonline.com
A facile method for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net Subsequent hydrolysis of the resulting aminotetrahydropyridines can yield 4-piperidone (B1582916) derivatives. acs.org A gold-catalyzed cyclization of N-homopropargyl amides offers a modular route to N-unsubstituted piperidines, which can then be converted to piperidin-4-ones. nih.gov
Alkylation Strategies for N-Substitution (e.g., N-Phenyl Group)
The introduction of the N-phenyl group is a critical step in the synthesis of this compound. This is typically achieved through N-alkylation or N-arylation of a pre-formed 3-methylpiperidin-4-one (B1313904) core.
A method for preparing 3-methyl-1-phenethyl-piperidin-4-one starts from 3-substituted pyridine-4-alcohol, which forms a quaternary ammonium salt with phenethyl-2-halide. google.com This is then selectively reduced and isomerized to yield the final product. google.com The synthesis of 1-benzyl-3-methylpiperidin-4-one is also a well-established procedure. nih.gov
Stereoselective Synthesis of 3-Methylated Piperidin-4-ones
Controlling the stereochemistry at the 3-position is crucial for developing specific isomers of 3-methylated piperidin-4-ones. Stereoselective methods are employed to achieve high diastereoselectivity.
The imino Diels-Alder reaction of 2-amino-1,3-butadienes with aldimines in the presence of a Lewis acid catalyst like ZnCl₂ can produce substituted 4-aminotetrahydropyridines with high stereoselectivity, which can then be hydrolyzed to 4-piperidone derivatives. acs.org The stereochemistry of this cyclization is dependent on the nature of the N-substituent on the imine. acs.org
A diastereoselective synthesis of 2,4-disubstituted piperidines has been developed that allows for complete control of the reaction selectivity by changing the order of the reaction sequence. researchgate.net Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org
Functional Group Interconversions on the Piperidin-4-one Scaffold
Once the this compound core is established, further derivatization can be achieved through functional group interconversions, particularly at the C-4 carbonyl group.
Derivatization at the Carbonyl Group (C-4)
The carbonyl group at the C-4 position is a versatile handle for introducing a wide range of functional groups, leading to diverse derivatives with various potential applications.
The carbonyl group can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable 2,4-dinitrophenylhydrazone derivatives. epa.gov This reaction can be followed by reductive amination to transform the C=N double bond into a C-N single bond. epa.gov
Another common derivatization involves the Claisen-Schmidt condensation of the 4-piperidone with appropriate aldehydes to synthesize bis(arylidene)monocarbonyl compounds. nih.gov Additionally, the carbonyl group can be a site for the synthesis of spiro-heterocycles through cycloaddition reactions with azomethine ylides. nih.gov The synthesis of 1-[3-(2-methoxyethyloxy)propionyl]-4-piperidones and their thio-analogs has also been reported, starting from the 4-piperidone. nih.gov
The following table summarizes various synthetic reactions for piperidin-4-one derivatives:
| Reaction Type | Description | Key Reagents/Conditions | Reference |
| Mannich Condensation | Three-component reaction to form β-amino carbonyl compounds. | Amine, aldehyde, ketone with α-proton | wikipedia.org |
| Dieckmann Cyclization | Intramolecular condensation of a diester with base to form a β-keto ester. | Aminodicarboxylate esters | acs.org |
| Imino Diels-Alder | [4+2] cycloaddition to form tetrahydropyridine (B1245486) derivatives. | 2-amino-1,3-butadienes, aldimines, ZnCl₂ | acs.org |
| N-Alkylation | Introduction of a substituent on the nitrogen atom. | Alkyl halide, base | google.com |
| Carbonyl Derivatization | Modification of the C-4 keto group. | 2,4-DNPH, aldehydes (Claisen-Schmidt) | epa.govnih.gov |
Oxime and Thiosemicarbazone Formation
The ketone functionality of piperidin-4-ones readily undergoes condensation reactions with hydroxylamine (B1172632) and thiosemicarbazide (B42300) to form the corresponding oximes and thiosemicarbazones. For instance, 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) can be converted to its oxime by refluxing with hydroxylamine hydrochloride in the presence of a base like sodium acetate. nih.gov This oximation reaction is a common strategy to introduce a C=N-OH or C=N-NH-C(=S)NH2 moiety, which can serve as a precursor for further synthetic manipulations or as a pharmacophore in its own right. The formation of these derivatives is often straightforward, proceeding with good yields.
Enamine and Enolate Chemistry of the Ketone
The presence of α-protons to the carbonyl group allows for the formation of enamines and enolates, which are versatile nucleophilic intermediates in organic synthesis. masterorganicchemistry.comnumberanalytics.com Enamines are typically formed by the acid-catalyzed reaction of the ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine (B109124). masterorganicchemistry.com These enamines are particularly nucleophilic at the α-carbon and can undergo alkylation and other reactions with electrophiles. masterorganicchemistry.com
Enolates, on the other hand, are generated by treating the ketone with a suitable base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. bham.ac.uk These enolates are powerful nucleophiles for a wide array of carbon-carbon bond-forming reactions, including aldol condensations and Michael additions. numberanalytics.com The reactivity of these intermediates opens up pathways to a vast number of derivatives with modified carbon skeletons.
Modifications at the α-Positions (C-2, C-6)
The carbon atoms adjacent to the carbonyl group, C-2 and C-6, are activated and can be functionalized through various reactions, leading to a wide range of substituted piperidin-4-one derivatives.
Aldol and Related Condensations to Form Arylidene Derivatives
The α-methylene groups of this compound are susceptible to condensation reactions with aromatic aldehydes in the presence of a base or acid catalyst. scirp.org This reaction, a variant of the Claisen-Schmidt condensation, leads to the formation of α,β-unsaturated ketones known as arylidene derivatives. scirp.org These reactions are often high-yielding and provide a direct route to compounds with extended conjugation. For example, the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with various aldehydes using a grinding method with a catalytic amount of NaOH has been reported to produce N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-ones in good yields. researchgate.net
| Reactant 1 | Reactant 2 | Product | Catalyst |
| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | p-chloro-benzaldehyde | 4-(4-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Anhydrous sodium acetate in acetic acid |
| Tetrahydro-4H-pyran-4-one | Substituted benzaldehydes | 3,5-Dibenzylidene-4H-pyran-4-ones | Alkali or Acid |
| 1-Benzosuberone | Aromatic aldehydes | 2-Arylidene-1-benzosuberones | Alkali or Acid |
Introduction of Additional Substituents
The α-positions of the piperidin-4-one ring can also be functionalized through other reactions. For instance, the synthesis of 1,3-dimethyl-2,6-diphenylpiperidin-4-one is achieved via a Mannich condensation involving benzaldehyde, ammonium acetate, and ethyl methyl ketone, followed by methylation. nih.gov This demonstrates the introduction of substituents at both the C-2 and C-6 positions. Furthermore, α-imino rhodium carbene-initiated cascade reactions have been developed for the synthesis of piperidin-4-one derivatives, involving 1,2-aryl/alkyl migration and annulation, showcasing a modern approach to functionalization. nih.gov The selective introduction of substituents at these positions is crucial for modulating the biological activity of the resulting compounds.
Reactions Involving the N-Phenyl Group
The N-phenyl group in 1-phenylpiperidin-4-one (B31807) derivatives can also participate in or influence chemical reactions. While the aromatic ring itself is generally less reactive than the carbonyl group and its α-positions, it can be modified under specific conditions. More commonly, the nature of the substituent on the N-phenyl ring can influence the reactivity of the piperidine ring system. For example, the synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines involves the cyclization of 1-methyl-4-amino-3-phenylpyrazoles, which can be derived from precursors containing a phenyl group. nih.gov
Green Chemistry Approaches in Piperidin-4-one Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. In the context of piperidin-4-one synthesis, green chemistry principles have been applied to reduce the use of hazardous solvents and reagents. digitallibrary.co.in One notable example is the use of solvent-free or "grindstone" methods for condensation reactions. researchgate.net The synthesis of 3-arylidene-4-piperidone derivatives has been achieved through the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with aldehydes using a mortar and pestle with a catalytic amount of sodium hydroxide, eliminating the need for a solvent. researchgate.net Multicomponent reactions (MCRs) also represent a green approach, as they allow for the synthesis of complex molecules in a single step, reducing waste and improving atom economy. erciyes.edu.tr These methods offer significant advantages in terms of reduced environmental impact, simplified work-up procedures, and often, improved yields.
Molecular Structure, Conformation, and Stereochemistry
Conformational Analysis of the Piperidin-4-one Ring System
The piperidin-4-one ring, a six-membered heterocycle, is not planar and can adopt several conformations to minimize steric and torsional strain. These conformations are in a dynamic equilibrium, with the relative energies of each determining the predominant shape of the molecule.
Like cyclohexane, the piperidin-4-one ring can exist in chair, boat, and twist-boat conformations. ias.ac.in
Chair Conformation: This is generally the most stable conformation for piperidine (B6355638) derivatives, as it minimizes angle and torsional strain, with all bond angles close to the ideal tetrahedral angle and all hydrogens or substituents on adjacent carbons staggered. ias.ac.in Piperidin-4-ones are known to predominantly exist in a chair conformation. ias.ac.inchemrevlett.comcivilica.com
Boat Conformation: The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens or substituents and torsional strain from eclipsed bonds. However, certain substitution patterns or the introduction of specific functional groups, such as an N-nitroso group, can lead to a significant population of boat conformations. ias.ac.in
The relative energies of these conformations determine the conformational landscape of the molecule. The energy difference between the chair and twist-boat conformations in N-acylpiperidines with a 2-substituent is estimated to be around 1.5 kcal/mol. nih.gov
The substituents on the piperidin-4-one ring, namely the N-phenyl and 3-methyl groups, exert a significant influence on the conformational equilibrium.
N-Phenyl Group: The presence of a phenyl group on the nitrogen atom introduces partial double-bond character into the C-N bond due to the conjugation of the nitrogen lone pair with the aromatic ring. nih.gov This increased sp2 hybridization and planarity at the nitrogen atom can lead to pseudoallylic strain, which influences the orientation of adjacent substituents. nih.gov
3-Methyl Group: A methyl group at the 3-position introduces steric interactions that further influence the ring's conformation and the preferred orientation of other substituents. nih.gov The presence of a 3-methyl group can destabilize certain conformations due to steric crowding. nih.gov
The interplay of these substituent effects determines the dominant conformation of 3-Methyl-1-phenylpiperidin-4-one.
General Preference: Generally, substituents prefer the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions with other axial substituents. libretexts.org Larger substituents have a stronger preference for the equatorial position.
Effect of N-Phenyl Group: In N-phenylpiperidines, a phenomenon known as pseudoallylic strain can favor the axial orientation for a substituent at the 2-position. nih.gov This effect arises from the steric repulsion between the substituent and the phenyl group when the substituent is in the equatorial position. nih.gov For 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored. nih.gov While this applies to a 2-substituent, it highlights the electronic influence of the N-phenyl group on substituent preferences.
The combination of the N-phenyl and 3-methyl groups in this compound creates a complex conformational landscape where the chair conformation is likely to be predominant, with the substituents arranging themselves to minimize steric strain.
Stereochemical Aspects of this compound
The presence of a chiral center in this compound introduces the concepts of chirality and diastereomerism, which are crucial for understanding its properties and interactions.
Chirality: The carbon atom at the 3-position of the piperidine ring in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, the C2 carbon of the ring, and the C4 carbonyl carbon. masterorganicchemistry.com This chirality means that the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers (R and S forms). youtube.com Enantiomers have identical physical and chemical properties in an achiral environment but exhibit different biological activities and interactions with other chiral molecules. libretexts.org
Diastereomerism: If additional chiral centers were present in the molecule, the possibility of diastereomers would arise. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgyoutube.com They have different physical and chemical properties. libretexts.org While this compound itself only has one chiral center, derivatives with additional chiral centers would exhibit diastereomerism. For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers are possible. youtube.com
The specific three-dimensional arrangement of the atoms, or stereochemistry, is a critical determinant of the molecule's biological activity. For instance, in the Jak3 inhibitor CP-690,550, which contains a substituted piperidine ring, only the (3R,4R)-isomer is capable of blocking Stat5 phosphorylation, highlighting the significance of stereochemistry. nih.gov
Given the importance of stereochemistry in the activity of chiral molecules, methods for obtaining enantiomerically pure forms of this compound are highly valuable.
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly from achiral or prochiral starting materials using chiral catalysts or auxiliaries. This is often the most efficient method for producing a single enantiomer.
Resolution of Stereoisomers: Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. libretexts.org Since enantiomers have identical physical properties, direct separation is challenging. libretexts.org A common strategy involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, and can be separated by methods like crystallization or chromatography. libretexts.orgnih.gov After separation, the resolving agent is removed to yield the pure enantiomers. libretexts.org For example, diastereomeric esters can be formed and then separated by crystallization or HPLC. nih.gov
The ability to obtain stereochemically pure forms of this compound is essential for studying the specific properties and activities of each enantiomer.
Intermolecular Interactions and Crystal Packing Phenomena
The arrangement of molecules in a crystalline solid is dictated by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. In the case of this compound, the key functional groups that would participate in these interactions are the carbonyl group (C=O), the tertiary amine (N-phenyl), and the aliphatic C-H bonds of the piperidine ring and the methyl group.
Hydrogen Bonding:
While this compound lacks a classic hydrogen bond donor (like an N-H or O-H group), the carbonyl oxygen is a potent hydrogen bond acceptor. It can participate in weak C-H···O hydrogen bonds with surrounding molecules. Studies on similar piperidin-4-one structures, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, have shown the presence of C-H···O interactions that link molecules into larger supramolecular assemblies. For instance, in the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, N-H···O hydrogen bonds are a key feature of the crystal packing. Although the title compound has an N-phenyl group instead of an N-H, the principle of a carbonyl oxygen acting as a strong acceptor remains.
Van der Waals Interactions:
Comparative Insights from Related Structures:
An examination of the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one reveals that in addition to O-H···O hydrogen bonds from the hydroxymethyl group, there are also weak C-H···O interactions that contribute to the formation of double ribbons in the crystal. Notably, this particular structure does not exhibit π-π or C-H···π interactions, which suggests that the stronger hydrogen bonds dominate the packing arrangement.
In the case of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the crystal packing is stabilized by a combination of N-H···O hydrogen bonds and weak C-H···F and C-H···π interactions. This highlights how the presence of different substituents can lead to a variety of intermolecular forces co-existing to create a stable three-dimensional structure.
Based on these related structures, it is reasonable to hypothesize that the crystal packing of this compound would be significantly influenced by C-H···O interactions involving the carbonyl oxygen and potentially C-H···π and π-π interactions involving the N-phenyl group. The interplay and relative strengths of these interactions would define the final crystal lattice.
Data on Related Piperidin-4-one Derivatives
Since no specific data for this compound is available, the following table presents findings from related compounds to illustrate the types of interactions discussed.
| Compound Name | Key Intermolecular Interactions Observed | Reference |
| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | O-H···O, C-H···O | Current time information in Bangalore, IN. |
| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | N-H···O, C-H···F, C-H···π | acs.org |
This comparative data underscores the importance of specific functional groups in directing the crystal packing of piperidin-4-one derivatives.
Spectroscopic Characterization Techniques and Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the characterization of 3-Methyl-1-phenylpiperidin-4-one, offering detailed insights into its proton and carbon framework.
Proton (¹H) NMR Spectral Elucidation and Chemical Shift Assignments
Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment of the protons.
The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum. The protons on the piperidine (B6355638) ring exhibit chemical shifts that are influenced by the neighboring carbonyl group, the nitrogen atom, and the methyl substituent. The methyl group protons will appear as a distinct signal, with its chemical shift and multiplicity providing information about its neighboring protons. The specific chemical shift values and coupling constants are essential for assigning each proton to its specific position in the molecule. nih.govuobasrah.edu.iq
Below is a representative table of expected ¹H NMR chemical shifts for the core structure. Actual values can vary based on solvent and experimental conditions.
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 6.8 - 7.3 | Multiplet |
| Piperidine-H (adjacent to N) | 3.0 - 3.5 | Multiplet |
| Piperidine-H (adjacent to C=O) | 2.5 - 2.9 | Multiplet |
| Piperidine-H (at C3) | 2.3 - 2.7 | Multiplet |
| Methyl-H | 0.9 - 1.2 | Doublet |
This is an interactive table. Click on the headers to sort.
Carbon (¹³C) NMR Spectroscopy for Structural Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. uobasrah.edu.iq Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) is characteristically found in the most downfield region of the spectrum, typically above 200 ppm. The carbons of the phenyl group appear in the aromatic region (around 110-150 ppm). The carbons of the piperidine ring and the methyl group have chemical shifts in the aliphatic region. nih.gov
A representative table of expected ¹³C NMR chemical shifts is provided below.
| Carbon | Typical Chemical Shift (ppm) |
| Carbonyl (C=O) | > 200 |
| Phenyl (C-ipso) | 145 - 155 |
| Phenyl (C-ortho, C-meta, C-para) | 110 - 130 |
| Piperidine (C adjacent to N) | 50 - 60 |
| Piperidine (C adjacent to C=O) | 40 - 50 |
| Piperidine (C3) | 35 - 45 |
| Methyl (CH₃) | 10 - 20 |
This is an interactive table. Click on the headers to sort.
Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignments
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the stereochemistry of this compound. nih.gov NOESY experiments reveal through-space interactions between protons that are in close proximity, which is critical for establishing the relative orientation of substituents on the piperidine ring. libretexts.org
For instance, a NOESY experiment can distinguish between cis and trans isomers by identifying which protons are on the same side of the ring. A cross-peak between the methyl group protons and a proton on the piperidine ring would indicate their spatial closeness, providing evidence for a specific stereoisomer. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. uobasrah.edu.iq
The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the range of 1700-1725 cm⁻¹. Other characteristic absorptions include those for C-H stretching of the aromatic and aliphatic portions, and C-N stretching vibrations. nist.gov
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum.
| Functional Group | Typical IR Absorption (cm⁻¹) |
| C=O (Ketone) | 1700 - 1725 (strong) |
| C-H (Aromatic) | 3000 - 3100 (medium) |
| C-H (Aliphatic) | 2850 - 3000 (medium) |
| C-N (Amine) | 1020 - 1250 (medium) |
This is an interactive table. Click on the headers to sort.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound. uobasrah.edu.iq The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for piperidine derivatives often involve cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. The analysis of these fragment ions helps to piece together the structure of the molecule. mmu.ac.uk
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. nih.gov This technique can unambiguously establish the bond lengths, bond angles, and the conformation of the piperidine ring.
For this compound, a crystal structure would reveal the chair or boat conformation of the piperidine ring and the equatorial or axial orientation of the methyl and phenyl substituents. This level of detail is crucial for a complete understanding of the molecule's three-dimensional structure. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information on its energy and electronic structure. The two primary approaches discussed here are Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), which offer a balance of accuracy and computational feasibility for molecules of this size.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Density Functional Theory (DFT) is a widely used method for this purpose, with functionals like B3LYP being popular for their efficiency and accuracy with organic molecules. nih.gov For instance, in a detailed study of the closely related 1-phenylpiperidin-4-one (B31807), the B3LYP functional, augmented with a dispersion correction (D3), was successfully used to identify its stable conformers. osti.gov
Møller-Plesset perturbation theory, particularly at the second order (MP2), is another high-level method. While more computationally demanding than DFT, MP2 is often superior for describing non-covalent interactions, such as dispersion forces, which can be critical for determining the relative energies of different conformers. rsc.org A hybrid MP2:DFT approach can be used where the chemically active region of a molecule is treated with the high-accuracy MP2 method, while the rest is handled by DFT, providing a balance of precision and efficiency. rsc.org For 3-Methyl-1-phenylpiperidin-4-one, these calculations would be essential to accurately model the subtle energetic differences between its various possible shapes.
The non-planar piperidin-4-one ring can adopt several conformations. The most significant of these are the chair and twist-boat forms. For the N-phenyl substituted ring, the phenyl group can be oriented in either an axial or equatorial position relative to the ring.
A computational study on 1-phenylpiperidin-4-one revealed a complex conformational landscape where three distinct conformers co-exist in the gas phase: a chair form with an equatorial phenyl group (chair-Eq), a chair form with an axial phenyl group (chair-Ax), and a twist-boat form (Tw). osti.gov The chair-equatorial form was found to be the most stable, but the axial and twist conformers were present in significant populations, indicating that the energy differences between them are small. osti.gov
For this compound, the presence of the methyl group at the C3 position introduces additional complexity. This methyl group can be either cis or trans to the substituents on the adjacent atoms, leading to a greater number of possible low-energy conformers. The energy difference between these conformers and the barriers for their interconversion define the molecule's dynamic behavior. Calculating this conformational energy landscape is critical for understanding which shapes the molecule is likely to adopt and how easily it can switch between them.
Table 1: Illustrative Conformational Data for 1-phenylpiperidin-4-one This table, based on findings for a closely related compound, illustrates the kind of data obtained from conformational analysis. The study combined quantum chemical calculations (B3LYP-D3/cc-pVTZ) with gas-phase electron diffraction (GED) experiments. osti.gov
| Conformer | Description | Calculated Relative Energy (kcal/mol) | Population (%) osti.gov |
| chair-Eq | Chair ring with equatorial phenyl group | 0.00 | 55 (13) |
| chair-Ax | Chair ring with axial phenyl group | 0.17 | 22 (9) |
| Tw | Twist-boat ring conformation | 0.40 | 23 (10) |
Data adapted from a study on 1-phenylpiperidin-4-one. osti.gov The introduction of a 3-methyl group would further diversify these conformations and alter their relative energies.
The accuracy of any quantum chemical calculation is dependent on the chosen "basis set," which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets are more flexible and provide more accurate results but at a significantly higher computational cost.
Commonly used basis sets include the Pople-style sets (e.g., 6-31G(d,p)) and the correlation-consistent sets (e.g., cc-pVTZ). nih.govosti.gov The notation indicates the complexity:
6-31G : A split-valence basis set, providing a basic level of flexibility.
(d,p) : Polarization functions added to heavy atoms (d) and hydrogen atoms (p), which are crucial for describing non-planar geometries and polar bonds.
++ : Diffuse functions, important for describing anions or systems with significant electron delocalization. researchgate.net
cc-pVTZ : A correlation-consistent basis set of triple-zeta quality, generally offering higher accuracy than Pople sets. osti.gov
The choice involves a trade-off. For an initial exploration of the conformational landscape, a smaller basis set like 6-31G(d,p) might be sufficient. For final, high-accuracy energy calculations, a larger basis set such as cc-pVTZ or even aug-cc-pVTZ would be preferable. osti.govresearchgate.net Studies have shown that for certain properties, the choice of basis set can dramatically affect the outcome, making careful selection paramount for reliable predictions. arxiv.org
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electronic Properties
The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the orbital from which an electron is most easily removed. Its energy correlates with the ionization potential. Molecules with high-energy HOMOs are good electron donors.
LUMO : Represents the orbital to which an electron is most easily added. Its energy correlates with the electron affinity. Molecules with low-energy LUMOs are good electron acceptors.
The energy difference between these two orbitals is known as the HOMO-LUMO gap . A small gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenyl moiety, while the LUMO is likely distributed over the phenyl ring and the carbonyl group. The size of the gap is a key predictor of the molecule's electronic behavior and its potential to engage in charge-transfer interactions. nih.gov
Table 2: Illustrative Frontier Orbital Energies for a Piperidine (B6355638) Derivative This table presents typical values for frontier orbital energies calculated with DFT (B3LYP method) for a related piperidine compound.
| Parameter | Description | Illustrative Energy (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) | 4.7 |
These are representative values. The exact energies for this compound would depend on the specific conformation and computational method used.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Effects
While molecular orbitals are spread across the entire molecule, Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture by transforming them into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. nih.gov The power of NBO analysis lies in its ability to quantify stabilizing interactions caused by electron delocalization.
This is achieved through a second-order perturbation analysis of the Fock matrix. It identifies "donor" (filled) NBOs and "acceptor" (unfilled) NBOs and calculates the stabilization energy, E(2), associated with the delocalization of electron density from the donor to the acceptor. Significant E(2) values indicate important electronic interactions, such as hyperconjugation or resonance.
For this compound, key NBO interactions would include:
n → π : Delocalization of the nitrogen lone pair (n) into the anti-bonding orbitals (π) of the attached phenyl ring. This interaction is fundamental to the electronic communication between the piperidine nitrogen and the aromatic system.
Table 3: Principal NBO Donor-Acceptor Interactions Hypothesized for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| N (Lone Pair) | Phenyl Ring (π) | High | Resonance/Conjugation |
| C-H (axial) | C-C (σ) | Moderate | Hyperconjugation |
| C-C (ring) | C-N (σ*) | Low-Moderate | Hyperconjugation |
E(2) values are qualitative estimates. Actual values would require specific NBO calculations.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret and verify experimental data.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. researchgate.netdiva-portal.org By calculating the harmonic vibrational modes, a simulated IR spectrum can be generated. For this compound, this would be particularly useful for identifying the characteristic stretching frequency of the ketone (C=O) group, which is a strong and distinct peak in the IR spectrum. Comparing the calculated spectrum with an experimental one helps confirm the molecular structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is a powerful application of DFT. nmrdb.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, chemical shifts can be predicted. docbrown.info This is extremely useful for assigning signals in complex experimental spectra and for distinguishing between different isomers or conformers, as the chemical shift of a nucleus is highly sensitive to its local electronic environment.
Table 4: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table shows how calculated chemical shifts can be correlated with experimental data for key carbon environments in a piperidinone-type structure.
| Carbon Atom | Typical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
| C=O (Ketone) | 205 - 215 | 208 |
| C (Aromatic, N-bound) | 145 - 155 | 150 |
| C (Aromatic, ortho/para) | 115 - 130 | 120 - 128 |
| C-N (Piperidine) | 50 - 60 | 55 |
| C-CH₃ | 10 - 25 | 18 |
Values are illustrative and based on general knowledge of similar structures.
Synthetic Applications and Role As Precursor for Complex Molecules
3-Methyl-1-phenylpiperidin-4-one as a Building Block in Multi-Step Synthesis
The utility of the this compound core is prominently demonstrated in its role as a versatile building block in multi-step synthetic pathways. The piperidin-4-one nucleus is a common feature in a wide array of biologically active compounds, and its derivatives are crucial intermediates in pharmaceutical chemistry. For instance, N-substituted-4-piperidones are recognized as key precursors for the synthesis of potent analgesics like fentanyl and its analogues. researchgate.net The general synthetic approach often involves the Dieckmann cyclization of aminodicarboxylate esters, a multi-step process that builds the piperidone ring, which is then further elaborated. researchgate.net
The reactivity of the piperidin-4-one scaffold allows for the straightforward introduction of additional functional groups. A prime example is the Mannich condensation, which can be performed on related piperidone structures. In one such synthesis, 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) was treated with formaldehyde (B43269) and morpholine (B109124) to yield 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. researchgate.net This reaction highlights how the piperidone nitrogen can be readily functionalized, expanding the molecular complexity in a single, efficient step.
Furthermore, the core structure can be extensively decorated to produce a diverse range of compounds. Research has shown that related 3,5-bis(arylidene)-4-piperidones, formed from the condensation of a piperidin-4-one with aromatic aldehydes, serve as versatile platforms. These intermediates can be subsequently reacted to form complex structures such as 4-piperidone-1-carboxamides or molecules bearing a 1,2,3-triazolyl heterocycle, demonstrating the value of the piperidone core as a template in multi-step synthesis. nih.gov
| Reaction Type | Starting Material | Reagents | Product | Ref |
| Mannich Condensation | 3-Methyl-2,6-diphenylpiperidin-4-one | Formaldehyde, Morpholine, Ethanol (B145695), DMF | 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one | researchgate.net |
| Aldol (B89426) Condensation & Elaboration | N-unsubstituted 3,5-diylidene-4-piperidine | Isocyanate, DMF, TEA | 4-Piperidone-1-carboxamide derivative | nih.gov |
Scaffold for Heterocyclic Ring Annulations and Fused Systems
The structure of this compound is ideally suited to serve as a scaffold for heterocyclic ring annulation, a process where a new ring is constructed onto an existing one. The carbonyl group and the adjacent methylene (B1212753) positions are key reactive sites that facilitate the formation of fused systems. This strategy is a powerful tool for generating novel chemical entities with unique three-dimensional shapes and properties.
A clear illustration of this is the synthesis of pyrido[4,3-d]pyrimidines. nih.gov In this process, fluoro-containing N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones are reacted with guanidine (B92328) hydrochloride in the presence of a base. nih.gov The reaction proceeds through a cyclocondensation mechanism where the guanidine molecule reacts with the piperidone scaffold to form a new, fused pyrimidine (B1678525) ring. This transformation converts a monocyclic piperidone into a bicyclic pyridopyrimidine system, significantly increasing its structural complexity and offering new avenues for exploring its biological activity. nih.gov
The development of N-fused heterocycles is a significant area of organic chemistry, and various catalytic methods have been developed to facilitate such transformations. nih.gov For example, transition-metal-catalyzed rearrangements of precursors like 3-iminocyclopropenes can lead to the formation of N-fused pyrroles and indolizines. nih.gov While not starting directly from a piperidone, the underlying mechanistic principles, which often involve the nucleophilic attack of a nitrogen atom to form a new ring, are broadly applicable to the design of annulation reactions starting from piperidine-based scaffolds.
| Annulation Reaction | Precursor Scaffold | Reagents | Fused System Product | Ref |
| Pyrimidine Annulation | N-Arylsulfonyl-3,5-bis(arylidene)-4-piperidone | Guanidine hydrochloride, Ethanolic KOH | Pyrido[4,3-d]pyrimidine derivative | nih.gov |
Precursor for Nitrogen-Containing Polycyclic Frameworks
The inherent nitrogen-containing ring of this compound makes it a valuable precursor for the synthesis of complex nitrogen-containing polycyclic frameworks. These structures are of high interest due to their prevalence in natural products, particularly alkaloids, and their potential as therapeutic agents. mdpi.com Synthetic strategies often leverage the piperidine (B6355638) ring as the foundational core upon which additional rings are systematically built.
The synthesis of fused tricyclic piperidine derivatives serves as a direct example of building upon the piperidine core to create polycyclic systems. Such frameworks have been investigated for their potential as atypical antipsychotics, demonstrating the functional relevance of these complex structures. nih.gov The construction of these molecules involves creating new ring systems that share one or more bonds with the initial piperidine ring, leading to rigid and well-defined three-dimensional architectures. nih.gov
Methodologies for creating such frameworks are diverse and can involve intramolecular reactions like the Michael reaction or Mannich cyclization, which are used in the total synthesis of complex alkaloids such as (-)-lycopodine. mdpi.com Furthermore, multicomponent reactions have been employed to synthesize polycyclic nitrogen heterocycles, like pyrimidoquinoline-diones, designed to act as enzyme inhibitors. nih.gov These advanced synthetic methods underscore the potential of simpler piperidine precursors to be transformed into sophisticated polycyclic molecules with tailored biological functions. mdpi.comnih.gov
| Polycyclic Framework | Synthetic Strategy | Precursor Type | Ref |
| Fused Tricyclic Piperidines | Multi-step synthesis involving ring formation | Piperidine derivatives | nih.gov |
| Pyrimidoquinoline-diones | One-pot multicomponent reaction | 6-Arylamino-1,3-dimethyluracils | nih.gov |
| Azatricyclanes (Alkaloid Precursors) | Intramolecular Michael reaction, Mannich cyclization | Keto sulfones, chiral azides | mdpi.com |
Applications in the Development of Organic Materials
While the primary focus of research on piperidin-4-one derivatives has been in medicinal chemistry, their structural and electronic features suggest potential applications in the development of novel organic materials. The N-phenyl group, the conjugated system that can be formed at the α,β-positions to the carbonyl, and the lone pair on the nitrogen atom provide handles for tuning the electronic and photophysical properties of molecules derived from this scaffold.
For instance, piperidine derivatives have been synthesized and evaluated for their antioxidant activity. nih.gov A study of 1,4-substituted piperidines found that derivatives containing a cysteamine (B1669678) moiety were effective at inhibiting lipid peroxidation and scavenging hydroxyl radicals. nih.gov Such properties are relevant to the development of functional materials designed to prevent oxidative degradation in biological or industrial systems. The investigation of structure-activity relationships in these compounds is a key principle in materials science, where molecular design is used to achieve a desired function.
Although direct applications of this compound in areas like organic electronics or polymers are not yet widely reported, the chemical functionalities present in its derivatives are analogous to those found in other functional organic materials. For example, the synthesis of formylated pyrazolone (B3327878) derivatives, which can be derived from related precursors, results in compounds that exhibit tautomerism, with their structure changing depending on the solvent. researchgate.net This kind of responsive behavior is a sought-after characteristic in the design of chemical sensors and smart materials. The potential for piperidin-4-one derivatives to act as ligands for metal-organic frameworks or as monomers in polymerization remains an area ripe for exploration.
| Compound Class | Investigated Property | Potential Material Application | Ref |
| 1,4-Substituted Piperidine Derivatives | Antioxidant Activity / Radical Scavenging | Stabilizers, Protective Materials | nih.gov |
| 1-n-Alkyl-3-methyl-4-formyl-5-pyrazolones | Tautomerism (Solvatochromism) | Sensors, Smart Materials | researchgate.net |
Future Directions and Emerging Research Avenues in the Study of 3 Methyl 1 Phenylpiperidin 4 One
The landscape of chemical research is in constant evolution, driven by the pursuit of efficiency, precision, and sustainability. For the compound 3-Methyl-1-phenylpiperidin-4-one, a key intermediate in various synthetic pathways, future research is poised to follow these modern trends. Emerging avenues of investigation are focused on refining its synthesis, deepening the understanding of its structural properties, exploring novel chemical transformations, and integrating greener manufacturing principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
